Kobusone

概要

説明

Kobusone is an organic compound, chemically known as 4-isobutyl cymene ketone . It is a colorless liquid with an aromatic and minty odor . Kobusone is primarily used in the fragrance and cosmetics industry to add scent to products . It has high stability and persistence, making it suitable for manufacturing perfumes, deodorants, soaps, and cosmetics . The method of preparing Kobusone is usually through synthetic chemical reactions . One method is to extract lemongrass oil (also known as lemongrass essential oil) from plants and then convert it into Kobusone through synthetic chemical reactions .

Chemical Reactions Analysis

Kobusone has been found to stimulate islet β-cell replication in vivo . This is suggested by the increased incorporation of 5-bromo-2’-deoxyuridine into islet β-cells . This suggests that Kobusone can induce cell proliferation by activating the PI3K/Akt signaling pathway, leading to p57 Kip2 downregulation and cyclin D3 upregulation .

Physical And Chemical Properties Analysis

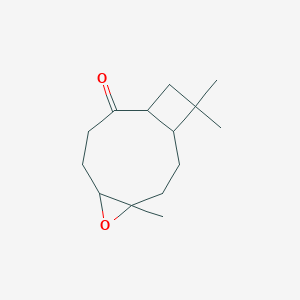

Kobusone is a colorless liquid with an aromatic and minty odor . It has a molecular formula of C14H22O2 . It has a molecular weight of 222.32 g/mol . It has a computed XLogP3-AA of 2.3 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass is 222.161979940 g/mol . Its monoisotopic mass is 222.161979940 g/mol . Its topological polar surface area is 29.6 Ų .

科学的研究の応用

Diabetes Management

Kobusone has been identified as a potential anti-diabetic agent due to its ability to stimulate islet β-cell replication in vivo . This property is crucial because the loss of β-cell mass in pancreatic islets is a common pathology in both type 1 and type 2 diabetes. By promoting β-cell proliferation, kobusone could help restore the reduced β-cell mass, offering a novel approach to diabetes treatment.

Blood Glucose Regulation

In related research, kobusone has shown promise in reducing blood glucose levels. A study demonstrated that kobusone administration in db/db mice resulted in a significant decrease in blood glucose levels after three weeks, suggesting its utility in managing hyperglycemia .

Insulin Secretion Enhancement

Furthering its role in diabetes care, kobusone has been observed to increase serum insulin levels more effectively than the control vehicle in experimental settings. This enhancement of insulin secretion could be beneficial in the development of treatments aimed at improving the body’s natural insulin regulation .

Molecular Synthesis

Kobusone serves as a precursor in the synthesis of various compounds. For instance, kobusone oxime and hydrazone have been synthesized through condensation reactions, which are useful in creating a range of O- and N-acylated derivatives . These derivatives have potential applications in organic and medicinal chemistry.

Antifungal and Anticancer Properties

Derivatives of kobusone, such as oximes, have been found to exhibit antifungal and anticancer properties. This opens up avenues for kobusone and its derivatives to be used in the development of new antifungal and anticancer agents .

Perfumery and Fragrances

The oxime ethers of natural compounds, including those derived from kobusone, have been used in perfumery. They can be employed as fragrances, adding to the diversity of scents available in the market .

Cell Proliferation Research

Kobusone has been used to study cell proliferation mechanisms. It upregulates the mRNA expression of proteins involved in cell proliferation, such as PI3K, Akt, and cyclin D3, while downregulating inhibitors like p57Kip2. This makes it a valuable tool for understanding and potentially influencing cell growth processes .

Anti-Hyperglycemic Research

Kobusone’s impact on glucose levels extends to its potential as an anti-hyperglycemic agent. Its ability to lower glucose levels in animal models positions it as a candidate for further research into treatments for high blood sugar conditions .

作用機序

Target of Action

Kobusone primarily targets islet β-cells in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

Kobusone interacts with its targets, the islet β-cells, by stimulating their replication . This interaction results in an increase in the number of islet β-cells, which in turn leads to an increase in insulin production . Furthermore, Kobusone has been shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, and downregulate that of p57Kip2 . These molecules are involved in cell proliferation, suggesting that Kobusone may promote β-cell replication through these pathways .

Biochemical Pathways

The biochemical pathways affected by Kobusone involve the PI3K/Akt signaling pathway and the regulation of cell cycle proteins. Kobusone upregulates the expression of PI3K and Akt, key components of a pathway that promotes cell survival and growth . Additionally, it upregulates cyclin D3, a protein involved in cell cycle progression, and downregulates p57Kip2, a protein that inhibits cell cycle progression . These changes suggest that Kobusone promotes β-cell replication by modulating these pathways.

Result of Action

The primary result of Kobusone’s action is a reduction in blood glucose levels . This is achieved through the stimulation of islet β-cell replication, leading to increased insulin production . Kobusone has been shown to reduce blood glucose levels more effectively than a control treatment .

Safety and Hazards

When using Kobusone, certain safety measures should be taken into account . Kobusone is irritating and should be avoided from contact with skin and eyes . Protective gloves and goggles should be worn when handling it . Inhalation of Kobusone vapor should be avoided as it may cause symptoms such as dizziness and nausea .

将来の方向性

特性

IUPAC Name |

(1R,4R,6R,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3/t9-,10+,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETZJEZFLKASPR-UZWIWUQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=O)CC[C@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318080 | |

| Record name | (-)-Kobusone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kobusone | |

CAS RN |

24173-71-5 | |

| Record name | (-)-Kobusone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24173-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Kobusone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is kobusone and where is it found?

A1: Kobusone is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] Kobusone has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]

Q2: What is the structure of kobusone?

A2: Kobusone possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]

Q3: What are the potential therapeutic benefits of kobusone?

A3: Research suggests that kobusone may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that kobusone administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to kobusone's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []

Q4: How does kobusone interact with cells to exert its effects?

A4: While the exact mechanisms of action are still under investigation, studies suggest that kobusone might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, kobusone treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.

Q5: Beyond its anti-diabetic potential, are there other reported biological activities of kobusone?

A5: Research on kobusone's bioactivity is ongoing, and it has shown promising results in other areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)